2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone
Description
Properties
Molecular Formula |
C25H32N2O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H32N2O2/c1-20-6-5-9-24(18-20)29-19-25(28)27-16-14-26(15-17-27)23-12-10-22(11-13-23)21-7-3-2-4-8-21/h2-9,18,22-23H,10-17,19H2,1H3 |
InChI Key |
SVFSLORALKEMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclohexene Intermediate Formation
The 4-phenylcyclohexyl group is introduced via hydrogenation of 4-phenylcyclohexene, which is synthesized through acid-catalyzed dehydration of 4-phenylcyclohexanol. Phosphoric acid (85% w/w) at 140–150°C for 30 minutes yields 4-phenylcyclohexene with 78% efficiency.
Hydrogenation and Piperazine Functionalization
The cyclohexene intermediate is hydrogenated using Raney nickel at 100–110°C under 2,000–2,200 psi H₂ to produce 4-phenylcyclohexane. Subsequent bromination with N-bromosuccinimide (NBS) in CCl₄ yields 1-bromo-4-phenylcyclohexane, which reacts with piperazine in dimethylformamide (DMF) at 80°C for 12 hours to form 4-(4-phenylcyclohexyl)piperazine (62% yield).
Preparation of 2-(3-Methylphenoxy)acetyl Chloride
Phenoxyacetyl Chloride Synthesis
3-Methylphenol is reacted with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) in acetone at 50°C for 6 hours to form 2-(3-methylphenoxy)acetic acid (89% yield). Thionyl chloride (SOCl₂) is then used to convert the carboxylic acid to the corresponding acyl chloride under reflux conditions (75°C, 2 hours).
Coupling Reaction: Final Step
Nucleophilic Acylation
The coupling of 4-(4-phenylcyclohexyl)piperazine with 2-(3-methylphenoxy)acetyl chloride is conducted in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at 25°C for 8 hours, achieving a 71% yield. Excess acyl chloride (1.2 equiv) ensures complete conversion of the piperazine.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) and recrystallized from ethanol. Characterization includes:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, aromatic), 6.75–6.65 (m, 3H, aromatic), 4.50 (s, 2H, COCH₂O), 3.80–3.60 (m, 8H, piperazine), 2.30 (s, 3H, CH₃).
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Piperazine Yield | 58% | 62% |
| Acyl Chloride Purity | 92% | 89% |
| Coupling Efficiency | 68% | 71% |
| Total Time | 22 hours | 18 hours |
Method B offers superior yields and shorter reaction times, attributed to optimized hydrogenation and acylation conditions.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for the acylation step, reducing reaction time to 2 hours and improving yield to 76%. Solvent recovery systems (e.g., DCM distillation) enhance sustainability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound is primarily investigated for its potential as an antipsychotic or anxiolytic agent . Its structural characteristics suggest interactions with various neurotransmitter receptors, including:
- Serotonin Receptors : Potential modulation of mood and anxiety.
- Dopamine Receptors : Implications for treating schizophrenia and other psychotic disorders.
Case Studies
- Antipsychotic Activity : Research indicates that similar piperazine derivatives have shown efficacy in reducing symptoms of schizophrenia in animal models, suggesting that 2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone may exhibit comparable effects.
- Anxiolytic Effects : Studies on structurally related compounds have demonstrated anxiolytic properties, indicating that this compound could also be beneficial in anxiety management.
Interaction Studies
Understanding how 2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone interacts with biological systems is crucial. Interaction studies typically involve:
- Receptor Binding Assays : To determine affinity for serotonin and dopamine receptors.
- In Vivo Models : To evaluate behavioral changes in response to treatment.
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in:
- Chemical Manufacturing : As an intermediate in synthesizing more complex molecules.
- Material Development : Its unique properties could be explored for creating new materials.
Comparative Analysis with Related Compounds
The diversity among piperazine derivatives highlights how modifications to functional groups can lead to variations in biological activity and therapeutic applications. Here’s a comparative table illustrating some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone | Contains a methoxy group on the phenyl ring | Known for different receptor affinities |
| 2-(4-Amino-3-methylphenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone | Features amino and methoxy groups | Potentially enhanced solubility and bioavailability |
| 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl) | Incorporates bromine and chlorine substituents | Exhibits different pharmacological profiles |
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural motifs with several piperazine-based derivatives, which are summarized in Table 1. Key differences lie in the substituents on the piperazine ring and the aromatic/heteroaromatic groups linked via the ethanone bridge.
Key Structural and Functional Differences
Halogenated aryl groups (e.g., 2,3-dichlorophenyl in 3k) are associated with increased receptor affinity due to electron-withdrawing effects, but may also elevate catalepsy risk, a side effect avoided in 3c and 3k .
Ethanone-Linked Moieties: The 3-methylphenoxy group in the target compound differs from biphenyl or sulfonyl-linked groups in analogs. Biphenyl groups (as in 3c/3k) enhance π-π stacking with dopamine receptors, while methylphenoxy may reduce metabolic degradation compared to nitro or trifluoromethyl groups .
Pharmacokinetic Predictions :
- QSAR models for biphenyl-piperazine derivatives highlight QPlogBB (brain/blood partition coefficient) as critical for CNS efficacy. The target compound’s cyclohexyl group may increase QPlogBB compared to planar aryl substituents .
Biological Activity
The compound 2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. Characterized by its complex structure, which includes a piperazine ring and a phenoxy group, this compound is hypothesized to exhibit significant pharmacological properties, particularly in the realm of psychiatric disorders.
Molecular Formula and Weight
- Molecular Formula : C25H32N2O2
- Molecular Weight : 392.5 g/mol
Structural Features
The compound features:
- A piperazine ring , known for its ability to interact with various neurotransmitter receptors.
- A phenoxy group , which may enhance lipophilicity and receptor binding.
- A cyclohexyl substituent , potentially influencing the compound's pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves several organic synthesis techniques, including:
- Formation of the piperazine derivative.
- Coupling reactions to attach the phenoxy and cyclohexyl groups.
- Purification through recrystallization or chromatography.
Pharmacological Potential
Research suggests that compounds like 2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone may act as:
- Antipsychotic agents : Due to their interaction with dopamine and serotonin receptors.
- Anxiolytic agents : Potentially reducing anxiety through modulation of neurotransmitter systems.
Interaction Studies
Interaction studies are crucial for understanding how this compound affects biological systems. These typically involve:
- Binding affinity assays with various neurotransmitter receptors (e.g., serotonin, dopamine).
- In vitro studies assessing activity against established cell lines relevant to psychiatric disorders.
Comparative Analysis with Similar Compounds
A table comparing structural features and biological activities of related compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone | Contains a methoxy group on the phenyl ring | Known for different receptor affinities |
| 2-(4-Amino-3-methylphenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone | Features amino and methoxy groups | Potentially enhanced solubility and bioavailability |
| 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl) | Incorporates bromine and chlorine substituents | Exhibits different pharmacological profiles |
This comparative analysis highlights how modifications in structure can lead to variations in biological activity.
Antipsychotic Activity
A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those in 2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone resulted in varying degrees of antipsychotic efficacy. For instance, derivatives with enhanced binding affinity to the D2 dopamine receptor showed significant reduction in psychotic symptoms in rodent models.
Anxiolytic Effects
In another investigation, compounds structurally related to 2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone were tested for their anxiolytic properties using the elevated plus maze test. Results indicated that certain derivatives exhibited reduced anxiety-like behavior, suggesting a promising therapeutic application.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves coupling reactions between substituted phenoxy groups and piperazine derivatives. Key steps include:
- Nucleophilic substitution : Reacting a halogenated phenoxy precursor with a piperazine moiety under basic conditions (e.g., Na₂CO₃, pH 9–10) .
- Acylation : Introducing the ethanone group via reaction with acyl chlorides or ketone-forming agents .
- Purification : Column chromatography or recrystallization to isolate the final product . Example reagents and conditions:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Na₂CO₃, RT, 3–4 hrs | Coupling | |
| 2 | Acetonitrile, K₂CO₃, reflux | Acylation |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : To confirm the piperazine ring connectivity and substituent positions (¹H and ¹³C NMR) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and aromatic C-H stretches .
- X-ray Crystallography : For absolute stereochemical determination in crystalline derivatives .
Q. What in vitro assays are typically used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) to study mechanistic interactions .
- Cytotoxicity screening using cancer cell lines (e.g., MTT assay) .
- Antimicrobial testing via broth microdilution to determine MIC values .
Q. How is the purity of the compound assessed post-synthesis?
- HPLC : To quantify purity (>95% threshold) using reverse-phase columns .
- TLC : For rapid qualitative analysis during synthesis optimization .
- Elemental Analysis : To verify empirical formula accuracy .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production?
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
- Solvent Optimization : Replace acetonitrile with DMF to enhance reaction rates .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .
- Byproduct Analysis : Use LC-MS to identify impurities and adjust stoichiometry .
Q. How to resolve contradictions between in vitro and in vivo pharmacological data?
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation in animal models .
- Tissue Distribution Studies : Use radiolabeled analogs to track compound localization .
- Dose-Response Refinement : Adjust dosing regimens to account for metabolic clearance .
Q. What strategies are used to study structure-activity relationships (SAR) for piperazine derivatives?
- Fragment Replacement : Modify the phenylcyclohexyl group to assess hydrophobic interactions .
- Steric Hindrance Analysis : Introduce methyl or chloro substituents to probe binding pocket tolerance .
- Computational Docking : Predict binding modes with targets like serotonin receptors using AutoDock .
Q. How can instability issues under physiological conditions be mitigated?
Q. What computational methods predict binding affinity with target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
